Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride
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Overview
Description
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Among these compounds, one demonstrated potent effects against prostate cancer cells .
Antimicrobial Properties
Thiazoles play a crucial role in the development of antimicrobial drugs. Notable examples include sulfathiazole (an antimicrobial drug) and Ritonavir (an antiretroviral drug). These compounds exhibit activity against various pathogens .
Antifungal Activity
Thiazoles also contribute to antifungal drug development. Abafungin, a thiazole-containing compound, shows promise as an antifungal agent .
Quorum-Sensing Inhibition
In the LasB system, certain thiazole derivatives exhibit quorum-sensing inhibition. For instance, compounds 3, 6, and 7 demonstrated promising activity against LasB, a key enzyme involved in bacterial virulence. However, no activity was observed in the PqsR system, highlighting selectivity toward the LasB system .
Antioxidant Properties
Thiazole derivatives have been studied for their antioxidant potential. Some synthesized compounds showed potent antioxidant activity in vitro .
Other Applications
Beyond the mentioned fields, thiazoles are also relevant in areas such as neuroprotection, diuretics, and anti-inflammatory agents. Additionally, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Future Directions
Mechanism of Action
Target of Action
The compound contains a benzo[d]thiazol-2-yl moiety, which is a common structural component in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHBIJFIAIWOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride |
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